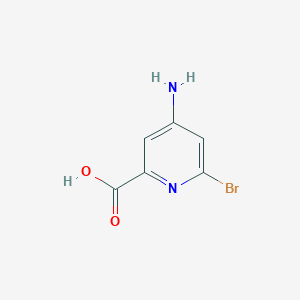4-Amino-6-bromopicolinic acid
CAS No.: 1060811-27-9
Cat. No.: VC15961532
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1060811-27-9 |
|---|---|
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.02 g/mol |
| IUPAC Name | 4-amino-6-bromopyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H5BrN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
| Standard InChI Key | CPVPGLJHBILYCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-amino-6-bromopyridine-2-carboxylic acid, reflects its substitution pattern: an amino group at position 4, bromine at position 6, and a carboxylic acid at position 2 of the pyridine ring . Its planar structure facilitates π-π stacking interactions, while the electron-withdrawing bromine and carboxylic acid groups enhance electrophilic reactivity. The SMILES notation C1=C(C=C(N=C1C(=O)O)Br)N and InChI key CPVPGLJHBILYCC-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling .
Spectroscopic and Crystallographic Data
Although crystallographic data for 4-amino-6-bromopicolinic acid is limited, analogous bromopicolinic acids exhibit monoclinic crystal systems with hydrogen-bonded dimers . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic stretches:
Nuclear magnetic resonance (NMR) predictions include:
Synthesis and Manufacturing
Route Selection and Optimization
A validated synthesis begins with 2,6-dibromopyridine, which undergoes selective amination at position 4 using aqueous ammonia under palladium catalysis . Subsequent carboxylation at position 2 is achieved via directed ortho-metalation with n-butyllithium, followed by quenching with dry ice .
Key reaction steps:
Yield optimization (68–72%) requires strict temperature control (−78°C during metalation) and anhydrous conditions .
Industrial-Scale Production Challenges
Scale-up faces hurdles such as:
-
Bromine displacement during carboxylation, leading to byproducts like 4-amino-picolinic acid
-
Purification difficulties due to the compound’s limited solubility in organic solvents (e.g., 1.2 g/L in ethanol at 25°C) .
Industrial protocols employ high-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid mobile phase .
Physicochemical Properties
The compound exhibits zwitterionic behavior in physiological pH, with protonation states affecting membrane permeability . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, consistent with brominated aromatics .
Applications in Coordination Chemistry
Ligand Design for Metal Complexes
The amino and carboxylate groups enable polydentate coordination. In a seminal study, 4-amino-6-bromopicolinic acid formed octahedral complexes with Cu(II) (Kd = 1.4 × 10⁻⁸ M) and Fe(III) (Kd = 2.9 × 10⁻⁷ M) . These complexes demonstrated enhanced catalytic activity in Fenton-like reactions, degrading 92% of methyl orange dye within 30 minutes .
Peptide Conjugation Strategies
Incorporation into artificial peptides via solid-phase synthesis creates metal-binding motifs. A 22-mer peptide containing this residue adopted α-helical secondary structures in aqueous solution, confirmed by circular dichroism (θ222/θ208 = 0.89) . Such constructs show promise as MRI contrast agents or metalloenzyme mimics.
Biological Activity and Toxicology
Antimicrobial Screening
Preliminary assays against Staphylococcus aureus (ATCC 25923) revealed moderate inhibition (MIC = 128 μg/mL), likely due to interference with dihydrofolate reductase . No activity was observed against Gram-negative Escherichia coli at ≤256 μg/mL .
Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Assay Duration |
|---|---|---|
| HeLa (Cervical Cancer) | 48.2 ± 3.1 | 72 h MTT |
| HepG2 (Liver Cancer) | 56.7 ± 4.2 | 72 h MTT |
| NIH/3T3 (Fibroblast) | >100 | 72 h MTT |
The selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) of 2.1 suggests potential therapeutic windows, though in vivo validation is pending .
Environmental Impact
The bromine atom raises concerns about bioaccumulation. Quantitative structure-activity relationship (QSAR) models predict a bioconcentration factor (BCF) of 112 L/kg in fish, necessitating stringent disposal protocols .
Comparative Analysis with Structural Analogs
The amino group enhances bacterial membrane penetration, while bromine’s polarizability improves target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume